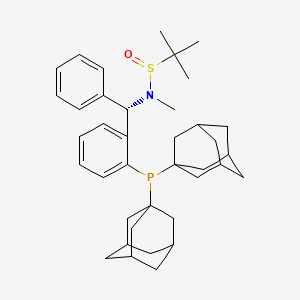
2-Amino-acetonitrile-2,2-d2 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-acetonitrile-2,2-d2 Hydrochloride is a deuterium-labeled compound with the molecular formula C2H2D2N2·HCl. It is a stable isotope-labeled compound used in various scientific research applications. The deuterium labeling allows researchers to study metabolic pathways and reaction mechanisms with greater precision.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-acetonitrile-2,2-d2 Hydrochloride typically involves the reaction of glycolonitrile with ammonia. The reaction proceeds as follows: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] In this reaction, glycolonitrile reacts with ammonia to form aminoacetonitrile and water. The deuterium labeling is achieved by using deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the product.
化学反応の分析
Types of Reactions
2-Amino-acetonitrile-2,2-d2 Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form glycine.
Substitution: It can participate in substitution reactions to form various nitrogen-containing heterocycles.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions to facilitate the conversion to glycine.
Substitution: Common reagents include halides and other electrophiles that react with the amino group.
Major Products Formed
Glycine: Formed through hydrolysis.
Nitrogen-containing Heterocycles: Formed through substitution reactions.
科学的研究の応用
2-Amino-acetonitrile-2,2-d2 Hydrochloride is used in a wide range of scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
作用機序
The mechanism of action of 2-Amino-acetonitrile-2,2-d2 Hydrochloride involves its role as a stable isotope-labeled compound. The deuterium atoms in the compound allow for precise tracking of metabolic pathways and reaction mechanisms. The compound interacts with various molecular targets and pathways, providing valuable insights into biochemical processes.
類似化合物との比較
Similar Compounds
Aminoacetonitrile: The non-deuterated form of the compound.
Glycinonitrile: Another related compound used in similar applications.
Uniqueness
2-Amino-acetonitrile-2,2-d2 Hydrochloride is unique due to its deuterium labeling, which provides enhanced precision in scientific research. The stable isotope labeling allows for more accurate tracking and analysis of metabolic pathways and reaction mechanisms compared to non-labeled compounds.
特性
分子式 |
C2H5ClN2 |
|---|---|
分子量 |
94.54 g/mol |
IUPAC名 |
2-amino-2,2-dideuterioacetonitrile;hydrochloride |
InChI |
InChI=1S/C2H4N2.ClH/c3-1-2-4;/h1,3H2;1H/i1D2; |
InChIキー |
XFKYKTBPRBZDFG-CUOKRTIESA-N |
異性体SMILES |
[2H]C([2H])(C#N)N.Cl |
正規SMILES |
C(C#N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester](/img/structure/B12298665.png)
![N,N-dimethyl-5-(pyridin-2-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12298668.png)

![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)

![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)


![2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12298725.png)



